1-(4-Aminobenzoyl)azepan-2-one
Description
1-(4-Aminobenzoyl)azepan-2-one is a bicyclic lactam derivative featuring an azepan-2-one (caprolactam) ring fused with a 4-aminobenzoyl group. This structure combines a seven-membered lactam ring with a para-aminobenzoyl moiety, which is frequently observed in bioactive molecules. For example, structurally related sulfonylurea derivatives, such as (S)-(+)-1-[1-(4-aminobenzoyl)indoline-5-sulfonyl]-4-phenylimidazolidin-2-one, have demonstrated antitumor efficacy in preclinical models . The 4-aminobenzoyl group may enhance cellular uptake or receptor targeting, while the azepan-2-one ring contributes to conformational rigidity and metabolic stability.
Properties
CAS No. |
7335-46-8 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(4-aminobenzoyl)azepan-2-one |
InChI |
InChI=1S/C13H16N2O2/c14-11-7-5-10(6-8-11)13(17)15-9-3-1-2-4-12(15)16/h5-8H,1-4,9,14H2 |
InChI Key |
LBIFWKFJCOUADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
4-Phenyl-1,5-benzodiazepin-2-one Derivatives
- Structure : Replace the azepan-2-one ring with a benzodiazepin-2-one core.
- Synthesis : Prepared via alkylation of 1-bromoalkanes (e.g., 1-bromododecane) to introduce lipophilic side chains .
- Function: Act as nonionic surfactants, enhancing drug delivery by protecting active ingredients from degradation .
- Key Difference : The benzodiazepine core alters electronic properties and solubility compared to azepan-2-one, favoring surfactant behavior over direct pharmacological activity.
N-(4-Aminobenzoyl)-(L-Glu)n Compounds
- Structure: Conjugates of 4-aminobenzoyl with polyglutamate chains (e.g., N-(4-aminobenzoyl)-(L-Glu)₃).
- Role : Involved in folate metabolism; identified in oxidized tetrahydrofolate pathways .
- Key Difference : The glutamyl chains enable interaction with folate receptors, unlike the azepan-2-one ring, which lacks enzymatic recognition sites for folate metabolism .
1-(4-Hydroxy-5-isopropyl-2-methylbenzyl)azepan-2-one
- Structure: Azepan-2-one substituted with a phenolic group.
- Activity : Exhibits antioxidant properties, effectively scavenging free radicals and decomposing cumene hydroperoxide .
- Key Difference: The phenolic hydroxyl group enhances antioxidant capacity, whereas the 4-aminobenzoyl group in the target compound may prioritize receptor binding .
Azepan-2-one Derivatives with Varied Substituents
Sulfonyl-Substituted Azepan-2-ones
- Examples : 1-Tosylazepan-2-one, 1-(4-Nitrophenylsulfonyl)azepan-2-one.
- Synthesis : GP16 reaction conditions yield these derivatives with high efficiency (58–93% yields) .
- Applications : Serve as intermediates in organic synthesis; sulfonyl groups enhance electrophilicity for nucleophilic substitutions .
Fluorinated Derivatives
- 1-(6-Fluoro-3-oxo-indan-1-yl)-azepan-2-one: Incorporates an indanone ring, altering steric and electronic profiles .
- Key Difference : Fluorine atoms modulate lipophilicity and metabolic stability, expanding applications in CNS-targeting drugs.
Aminopropyl- and Heterocyclic-Substituted Derivatives
- Examples: 1-(3-Aminopropyl)azepan-2-one: Acts as a building block for heterocyclic synthesis, enabling peptide bond formation . 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one: Pyridyl substitution introduces hydrogen-bonding sites for drug-receptor interactions .
- Applications : Versatility in synthesizing compounds with tailored bioactivity, such as antitumor or antimicrobial agents.
Comparative Analysis Table
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